4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane is a fluorinated organic compound. It is characterized by its high degree of fluorination, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a fluorinated alcohol with a dioxolane derivative under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: The fluorinated groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated alcohols.
Scientific Research Applications
4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorinated biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which 4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane exerts its effects is primarily through its interaction with other molecules via its fluorinated groups. These interactions can influence the compound’s behavior in chemical reactions and its ability to interact with biological targets. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Epoxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane
- 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness
4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific fluorination pattern and the presence of the dioxolane ring. This combination imparts distinct chemical and physical properties that differentiate it from other similar fluorinated compounds. Its high degree of fluorination and the stability of the dioxolane ring make it particularly valuable in applications requiring extreme chemical resistance and thermal stability.
Properties
CAS No. |
94159-90-7 |
---|---|
Molecular Formula |
C15H11F19O2 |
Molecular Weight |
584.22 g/mol |
IUPAC Name |
4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H11F19O2/c1-6(2)35-4-5(36-6)3-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34/h5H,3-4H2,1-2H3 |
InChI Key |
JUINJVGRXCBZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
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